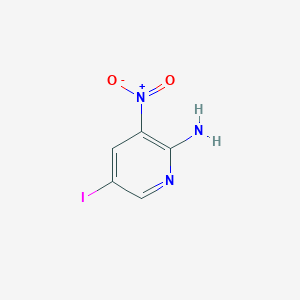

2-Amino-5-iodo-3-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

The versatility of the pyridine scaffold makes it a fundamental building block in the synthesis of more complex molecules. researchgate.net Its derivatives are integral to numerous natural products, including alkaloids and vitamins, and are found in a wide range of synthetic compounds with significant applications. wikipedia.orgrsc.org

Pyridine and its derivatives are indispensable in organic synthesis, serving as catalysts, reagents, and precursors. globalresearchonline.netrsc.org The nitrogen atom in the pyridine ring can act as a nucleophile and a base, influencing the reactivity of the entire molecule. wikipedia.org This allows for a wide range of chemical transformations, making pyridine derivatives key intermediates in the construction of complex molecular architectures. organic-chemistry.org The development of multicomponent reactions (MCRs) has further enhanced the efficiency of synthesizing diverse pyridine derivatives. bohrium.com

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. rsc.orgresearchgate.net Its presence in a molecule can enhance biological activity, improve solubility, and favorably influence pharmacokinetic properties. rsc.orgnih.gov Pyridine derivatives have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comnih.govsciencepublishinggroup.com The ability to readily functionalize the pyridine ring allows medicinal chemists to fine-tune the pharmacological profile of drug candidates. rsc.org

In materials science, pyridine derivatives are utilized in the creation of functional materials such as polymers and coatings. chemimpex.comnumberanalytics.com Their unique electronic and physical properties can be tailored to develop materials with specific characteristics. In the agrochemical industry, pyridine-based compounds are crucial components of many herbicides, insecticides, and fungicides. grandviewresearch.comresearchgate.netgoogle.com The development of new pyridine derivatives continues to be a significant area of research for enhancing crop protection and food production. researchgate.netbusinesswire.com

Contextualization of 2-Amino-5-iodo-3-nitropyridine within Substituted Pyridine Research

Within the broad family of substituted pyridines, this compound stands out as a highly functionalized and reactive intermediate. The presence of an amino group, an iodine atom, and a nitro group on the pyridine ring provides multiple sites for further chemical modification. This trifunctional nature makes it a valuable building block for the synthesis of a variety of more complex heterocyclic systems. Its utility is particularly noted in the synthesis of azaindole derivatives, which are of interest in medicinal chemistry. sigmaaldrich.comchemicalbook.com The specific arrangement of these substituents influences the electronic properties and reactivity of the molecule, making it a subject of interest for synthetic and medicinal chemists.

Chemical Profile of this compound

The compound this compound possesses a unique set of properties owing to its specific arrangement of functional groups on the pyridine core.

Physicochemical Properties

This compound is typically a solid at room temperature, with a melting point reported in the range of 230-236 °C. chemimpex.comsigmaaldrich.com It appears as a pale yellow to light brown powder. chemimpex.com The molecular formula is C₅H₄IN₃O₂ and it has a molecular weight of approximately 265.01 g/mol . chemimpex.comsigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₄IN₃O₂ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 265.01 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Pale yellow to light brown powder | chemimpex.com |

| Melting Point | 230-236 °C | chemimpex.comsigmaaldrich.com |

| CAS Number | 25391-56-4 | chemimpex.comsigmaaldrich.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Infrared (IR) spectroscopy would reveal characteristic peaks for the amino (N-H stretching), nitro (N-O stretching), and aromatic C-H and C-N bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns that can further aid in structural elucidation. The InChI key for this compound is FEADVZZIWYNCBF-UHFFFAOYSA-N. sigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are of significant interest in organic chemistry.

Synthetic Methodologies

The preparation of this compound can be approached through various synthetic routes, often starting from simpler pyridine derivatives. One common strategy involves the nitration and subsequent iodination of an aminopyridine precursor. For instance, 2-aminopyridine (B139424) can be nitrated to form 2-amino-3-nitropyridine (B1266227) or 2-amino-5-nitropyridine (B18323). nbinno.comchemicalbook.compatsnap.com Subsequent iodination of the appropriate nitro-substituted aminopyridine would yield the desired product. The synthesis of a related compound, 2-iodo-3-nitropyridine (B1600184), has been achieved through the reaction of 2-amino-3-nitropyridine with potassium nitrate, hydroiodic acid, and copper(I) iodide in DMSO. nih.gov Another approach could involve the bromination and then iodination of 2-aminopyridine to produce intermediates like 2-amino-5-bromo-3-iodopyridine (B1270907). ijssst.info

Chemical Reactivity and Major Reactions

The reactivity of this compound is governed by its three functional groups. The amino group is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. The iodine atom is a good leaving group in nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This makes the compound a versatile platform for generating a library of substituted pyridine derivatives.

Research Applications

The unique structural features of this compound make it a valuable tool in several areas of chemical research.

Role as a Building Block in Organic Synthesis

As a highly functionalized molecule, this compound serves as a key starting material for the synthesis of more complex heterocyclic compounds. chemimpex.com Its ability to undergo a variety of chemical transformations at its different functional groups allows for the construction of diverse molecular scaffolds. chemimpex.com It is particularly useful in the synthesis of azaindoles. sigmaaldrich.comchemicalbook.com

Use in the Development of Novel Heterocyclic Systems

The reactivity of this compound is exploited in the development of novel heterocyclic systems. For example, the amino and nitro groups can be involved in cyclization reactions to form fused ring systems. The iodine atom provides a handle for introducing a wide range of substituents through cross-coupling reactions, leading to the creation of new and potentially bioactive molecules. Research has focused on its utility in creating nitro-containing heterocycles with potent biological activity. chemimpex.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-iodo-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJUWRHSXKZSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391991 | |

| Record name | 2-Amino-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25391-57-5 | |

| Record name | 5-Iodo-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25391-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-iodo-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Iodo 3 Nitropyridine and Analogous Compounds

Direct Synthetic Routes to 2-Amino-5-iodo-3-nitropyridine

Direct synthetic routes to this compound are not commonly reported in the literature. The synthesis of this compound and its analogs typically involves a sequential introduction of the functional groups onto a pyridine (B92270) core.

Multi-step Synthesis from Precursor Pyridines (e.g., 2-amino-3-nitropyridine (B1266227), 2-aminopyridine)

The most prevalent methods for synthesizing this compound begin with precursor pyridines such as 2-aminopyridine (B139424) or 2-amino-3-nitropyridine. ijssst.infoorgsyn.org These approaches offer a controlled and regioselective introduction of the necessary substituents.

The nitration of 2-aminopyridine is a critical step in the synthesis of many nitro-substituted pyridine derivatives. chemicalbook.comresearchgate.net When 2-aminopyridine is nitrated, the major product is typically the 5-nitro isomer, with the 3-nitro isomer being a minor product. orgsyn.orgresearchgate.net This regioselectivity is influenced by electronic and steric factors. The amino group at the 2-position is an activating group and directs electrophilic substitution to the ortho (position 3) and para (position 5) positions. However, steric hindrance from the amino group can disfavor substitution at the 3-position, leading to a higher yield of the 5-nitro product. researchgate.net

To circumvent the low yield of the 3-nitro isomer, alternative strategies have been developed. One such method involves the nitration of 2-amino-5-bromopyridine (B118841), which can then be further functionalized. orgsyn.org Another approach utilizes a dearomatization-rearomatization strategy to achieve meta-nitration of pyridines with high regioselectivity. acs.org

A study on the nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and fuming nitric acid in dichloroethane reported the formation of 2-amino-5-nitropyridine (B18323) with a yield of 91.67% and a purity of 98.66%. chemicalbook.com

| Precursor | Reagents | Product | Yield | Purity | Reference |

| 2-Aminopyridine | H₂SO₄, HNO₃ (fuming), C₂H₄Cl₂ | 2-Amino-5-nitropyridine | 91.67% | 98.66% | chemicalbook.com |

| 2-Amino-5-bromopyridine | H₂SO₄, HNO₃ | 2-Amino-5-bromo-3-nitropyridine (B172296) | 78.2-85.3% | - | orgsyn.org |

Interactive Data Table:

| Precursor | Reagents | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | H₂SO₄, HNO₃ (fuming), C₂H₄Cl₂ | 2-Amino-5-nitropyridine | 91.67% | 98.66% | chemicalbook.com |

| 2-Amino-5-bromopyridine | H₂SO₄, HNO₃ | 2-Amino-5-bromo-3-nitropyridine | 78.2-85.3% | - | orgsyn.org |

Iodination of the pyridine ring is another key transformation. A common and effective reagent system for the iodination of activated pyridines is a mixture of potassium iodate (B108269) (KIO₃), potassium iodide (KI), and sulfuric acid (H₂SO₄). ijssst.inforudn.ru This system generates iodine in situ, which then acts as the electrophile. chemequations.com For instance, the iodination of 2-amino-5-bromopyridine using this reagent system yields 2-amino-5-bromo-3-iodopyridine (B1270907). ijssst.info

Another method for iodination involves the use of iodine and hydrogen peroxide in water, which offers a more environmentally friendly approach by avoiding organic solvents. google.com

| Substrate | Reagents | Product | Yield | Reference |

| 2-Amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | 2-Amino-5-bromo-3-iodopyridine | 73.7% | ijssst.info |

| 2-Aminopyridine | I₂, H₂O₂ | 2-Amino-5-iodopyridine | >84% | google.com |

Interactive Data Table:

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | 2-Amino-5-bromo-3-iodopyridine | 73.7% | ijssst.info |

| 2-Aminopyridine | I₂, H₂O₂ | 2-Amino-5-iodopyridine | >84% | google.com |

A common strategy for the synthesis of this compound and its analogs involves a sequential bromination and iodination of the pyridine ring. ijssst.infoorgsyn.org This approach allows for the controlled introduction of two different halogen atoms at specific positions.

For example, 2-aminopyridine can first be brominated to yield 2-amino-5-bromopyridine. ijssst.infoorgsyn.org This intermediate is then subjected to iodination to introduce an iodine atom at the 3-position, followed by nitration. A detailed study on the synthesis of 2-amino-5-bromo-3-iodopyridine from 2-aminopyridine reported a 95.0% yield for the bromination step using N-bromosuccinimide (NBS) and a 73.7% yield for the subsequent iodination step. ijssst.info

This sequential halogenation provides a versatile route to di-halogenated pyridines, which are important precursors for further functionalization.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing the formation of byproducts. In the synthesis of 2-amino-5-bromo-3-iodopyridine, for example, controlling the temperature during the bromination of 2-aminopyridine with NBS in acetone (B3395972) was found to be important for inhibiting the formation of the major impurity, 2-amino-3,5-dibromopyridine (B40352). ijssst.info

In the iodination step, the dropwise addition of potassium iodide solution over a period of time and maintaining the reaction temperature at 100 °C were key to achieving a good yield. ijssst.info Subsequent recrystallization of the crude product from 85% ethanol (B145695) afforded the final product with a purity of 98.5%. ijssst.info

Industrial Scalability Considerations and Material Recycling

For the industrial-scale production of this compound and related compounds, factors such as cost-effectiveness, operational safety, and environmental impact are of paramount importance. The use of inexpensive and readily available reagents is a key consideration. ijssst.inforudn.ru

Alternative Synthetic Approaches to Related Aminonitropyridines

While direct synthesis of this compound is a key objective, understanding the synthesis of analogous aminonitropyridines provides a broader context and offers alternative strategic pathways. These methods include oxidative amination, vicarious nucleophilic substitution, and molecular rearrangements.

Oxidative Amination of Nitropyridines

Oxidative nucleophilic substitution of hydrogen (SNH) is a powerful method for the C-H functionalization of electron-deficient aromatic systems like nitropyridines. This approach avoids the need for pre-installing a leaving group on the pyridine ring. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a σH-adduct, which is then oxidized to the final substituted product. arkat-usa.org

Several systems have been developed for the oxidative amination of nitropyridines:

Amination in Liquid Ammonia (B1221849): The reaction of 3-nitropyridine (B142982) in liquid ammonia at -33°C is known to produce a mixture of isomers. ntnu.no However, by performing the reaction at room temperature in a DMSO/water mixture saturated with ammonia and using potassium permanganate (B83412) as the oxidant, 2-amino-5-nitropyridine can be formed with high selectivity and isolated in a 66% yield. ntnu.no

Using Alkylamines: 3-Nitropyridine and its 4-substituted derivatives can be aminated using n-butylamine and diethylamine (B46881) to yield 2-alkylamino-5-nitropyridines with high regioselectivity under appropriate reaction conditions. ntnu.no

Anaerobic Arylamination: 3-Nitropyridine can react with lithium arylamides under anaerobic conditions to produce N-aryl-5-nitropyridin-2-amines. arkat-usa.orgscite.ai In this reaction, the nitroarene itself acts as both the substrate and the oxidizing agent, accepting a hydride ion. arkat-usa.org This method has been used to synthesize various N-aryl-5-nitropyridin-2-amines in yields ranging from 8-42%. arkat-usa.org

The choice of oxidant and reaction conditions is crucial for the success of these reactions. Mild oxidants like sulfur, chloranil, or even atmospheric oxygen can be used, and in some cases, the nitro group of the substrate itself facilitates the oxidation. arkat-usa.org

Vicarious Nucleophilic Substitution Reactions

Vicarious Nucleophilic Substitution (VNS) is a distinct method for the nucleophilic replacement of hydrogen in nitroaromatic compounds. organic-chemistry.org This reaction utilizes nucleophiles, typically carbanions, that are equipped with a leaving group at the nucleophilic center. organic-chemistry.orgpsu.edu

The general mechanism proceeds in two main steps:

Addition: A carbanion bearing a leaving group (X) adds to the electron-deficient pyridine ring, usually at a position ortho or para to the nitro group, forming a σ-adduct (a Meisenheimer-type complex). organic-chemistry.orgacs.orgnih.gov

Elimination: A base induces the β-elimination of HX from the adduct, leading to the formation of the substituted product and restoration of aromaticity. acs.orgnih.gov

This methodology has been applied to various nitropyridines. organic-chemistry.org For instance, electrophilic nitropyridines react with sulfonyl-stabilized carbanions to afford C-H alkylation products. acs.orgnih.gov The reaction is sensitive to steric hindrance; for example, the reaction of 3-nitropyridine with the carbanion of isopropyl phenyl sulfone is hindered, preventing the elimination step. acs.org A tandem approach combining VNS with electrophilic fluorination using Selectfluor® has also been reported for the synthesis of tertiary benzylic fluorides from nitropyridines. thieme-connect.com

Nitraminopyridine Rearrangements in Acidic and Irradiated Conditions

The rearrangement of nitraminopyridines provides another route to aminonitropyridines. This reaction typically occurs under strong acidic conditions and is understood to be an intermolecular process. publish.csiro.ausapub.orgdissertation.com

In Acidic Conditions: The mechanism involves the protonation of the nitramine, followed by its dissociation into a pyridinamine fragment (which can be mono- or di-protonated) and a nitronium ion (NO₂⁺). publish.csiro.ausapub.org The subsequent step is a standard electrophilic aromatic substitution (SEAr) where the nitronium ion nitrates the pyridinamine ring. publish.csiro.au

2-Nitraminopyridine: In concentrated sulfuric acid (e.g., 92%), 2-nitraminopyridine rearranges to primarily yield 2-amino-5-nitropyridine, with 2-amino-3-nitropyridine as a minor product. sapub.orgresearchgate.net The isomer ratio is influenced by the acid concentration; lower acid concentrations can favor the formation of 2-pyridone as a side product. researchgate.net

4-Nitraminopyridine: The rearrangement of 4-nitraminopyridine requires more forcing conditions (e.g., heating) due to the greater basicity of the corresponding pyridin-4-amine. researchgate.net

Substituent Effects: The presence of other substituents on the pyridine ring affects the product isomer ratios by electronically stabilizing or destabilizing the intermediates in the nitration step. scribd.com

Table 1: Product Ratios in Nitraminopyridine Rearrangement in 92% H₂SO₄

| Starting Material | 3-Nitro Isomer (%) | 5-Nitro Isomer (%) |

|---|---|---|

| 2-Nitraminopyridine | ~10% | ~90% |

| 4-Methyl-2-nitraminopyridine | ~40% | ~60% |

Data derived from literature findings discussing isomer distribution. publish.csiro.auscribd.com

Under Irradiated Conditions: Photolysis of nitraminopyridines offers a contrasting outcome. The irradiation of 2-nitraminopyridine in methanol (B129727) with a mercury lamp leads to a reversal of the product ratio observed in the acid-catalyzed reaction. sapub.org The main product becomes 2-amino-3-nitropyridine, with 2-amino-5-nitropyridine formed in smaller amounts, suggesting a different, possibly radical-based, mechanism. sapub.org Similarly, thermolysis in solvents like chlorobenzene (B131634) also inverts the typical product yields seen in acidic rearrangement. sapub.org

By-product Formation and Control Strategies

A common issue in the synthesis of halogenated aminopyridines is over-halogenation. For example, during the bromination of 2-aminopyridine with N-bromosuccinimide (NBS) to produce 2-amino-5-bromopyridine (a potential precursor), a major by-product is often 2-amino-3,5-dibromopyridine. ijssst.info This occurs when the initial product undergoes a second bromination.

Another potential side reaction is the formation of positional isomers. In the nitration of 2-aminopyridine, for instance, a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine can be formed. google.com While the 5-nitro isomer is typically favored, reaction conditions must be carefully controlled to maximize its formation. chemicalbook.com

Control Strategies: Effective control over by-product formation relies on the precise manipulation of reaction parameters:

Stoichiometry: Carefully controlling the molar ratio of reactants is crucial. For instance, in the bromination of 2-aminopyridine, using a 1:1 molar ratio of the substrate to NBS helps to minimize the formation of the dibrominated by-product. ijssst.info

Temperature Control: Many side reactions have different activation energies than the desired reaction. Maintaining a specific temperature, such as keeping the nitration of 2-aminopyridine below 10°C during the addition of the nitrating agent, can significantly suppress the formation of unwanted isomers. google.comchemicalbook.com

Rate of Addition: The slow, dropwise addition of a reactive reagent (like a nitrating or halogenating agent) can maintain a low instantaneous concentration of the reagent, thereby reducing the likelihood of multiple substitutions or other side reactions. ijssst.infochemicalbook.com

Choice of Solvent and Reagents: The solvent can influence the selectivity of a reaction. In the synthesis of 2-amino-5-nitropyridine, using 1,2-dichloroethane (B1671644) as a solvent has been reported to give high yields and purity. chemicalbook.com Similarly, the choice of nitrating agent (e.g., a sulfuric acid/nitric acid mixture) is critical. google.comchemicalbook.com

By characterizing major impurities and understanding the reaction pathways that lead to them, targeted strategies can be developed to optimize the synthesis for the desired product, which is essential for scaling up production commercially. ijssst.info

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-3-iodo-5-nitropyridine |

| 2-Amino-5-nitropyridine |

| 2-Amino-3-nitropyridine |

| 3-Nitropyridine |

| 2-Alkylamino-5-nitropyridines |

| N-Aryl-5-nitropyridin-2-amines |

| Isopropyl phenyl sulfone |

| 2-Nitraminopyridine |

| 4-Nitraminopyridine |

| Pyridin-4-amine |

| 2-Pyridone |

| 2-Amino-5-bromopyridine |

| 2-Amino-3,5-dibromopyridine |

| N-Bromosuccinimide (NBS) |

| 2-Aminopyridine |

| Potassium permanganate |

| DMSO (Dimethyl sulfoxide) |

| 1,2-dichloroethane |

| Lithium arylamides |

| Selectfluor® |

| Chloranil |

| Sulfuric acid |

| Nitric acid |

| Methanol |

Reactivity and Derivatization Strategies of 2 Amino 5 Iodo 3 Nitropyridine

Functionalization of the Pyridine (B92270) Core

The pyridine ring of 2-amino-5-iodo-3-nitropyridine is electron-deficient due to the presence of the nitro group and the nitrogen atom within the ring. This electronic nature dictates its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine core of this compound. wikipedia.org The electron-withdrawing nitro group activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. wikipedia.orglibretexts.org In this molecule, the iodine atom at the 5-position is a good leaving group, making this site susceptible to substitution.

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, the position of the substituents, and the reaction conditions. sci-hub.se In many cases, the reaction proceeds through a Meisenheimer complex, a negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

Recent studies have shown that even a non-activated nitro group can be displaced by strong nucleophiles like thiols. nih.gov For instance, in related 3-nitropyridine (B142982) systems, the nitro group has been shown to be more susceptible to substitution than a halogen at the 5-position. nih.gov This highlights the complex interplay of electronic and steric factors that govern the regioselectivity of SNAr reactions on substituted nitropyridines.

Interactive Table: Reactivity of Halopyridines in SNAr Reactions.

| Nucleophile | Leaving Group Order | Reference |

|---|---|---|

| Piperidine (B6355638) (in methanol) | 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I | researchgate.net |

| Sulfur nucleophiles | I > Br > Cl > F | sci-hub.se |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, which is further exacerbated by the nitro group. ntnu.no Traditional electrophilic substitution reactions like Friedel-Crafts alkylations and acylations often fail with nitropyridines. ntnu.no However, under specific conditions, electrophilic substitution can be achieved.

The directing effects of the existing substituents play a crucial role. The amino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The interplay of these directing effects, along with the inherent reactivity of the pyridine ring, determines the position of electrophilic attack. For instance, the nitration of 2-aminopyridine (B139424) can yield a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). sapub.org

Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination, Heck Reaction)

The iodine atom at the 5-position of this compound serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. atomfair.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with amines. libretexts.orgorganic-chemistry.org The reaction is highly versatile and can be applied to a wide range of substrates, including those with various functional groups. libretexts.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction. beilstein-journals.org For instance, Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like X-Phos and a base such as KOt-Bu is a commonly used catalytic system. beilstein-journals.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org The reaction is tolerant of many functional groups, although free amines can sometimes pose challenges. rsc.org

Other cross-coupling reactions, such as the Sonogashira reaction (coupling with terminal alkynes), are also applicable to this compound and its derivatives, further expanding its synthetic utility. nih.govmdpi.com

Interactive Table: Common Cross-Coupling Reactions.

| Reaction | Catalyst | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl halide, Amine | C-N | libretexts.orgorganic-chemistry.org |

| Heck Reaction | Palladium | Unsaturated halide, Alkene | C-C | wikipedia.orgorganic-chemistry.org |

| Sonogashira Reaction | Palladium, Copper | Aryl halide, Terminal alkyne | C-C | nih.govmdpi.com |

Transformations Involving the Amino Group

The amino group at the 2-position is a key functional handle for derivatization, allowing for a variety of transformations that can introduce new functionalities and build more complex molecular architectures.

Acylation and Alkylation Reactions

The amino group of this compound can readily undergo acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, introduces an acyl group onto the nitrogen atom, forming an amide. This transformation can be used to protect the amino group or to introduce specific functionalities.

Alkylation of the amino group can be achieved using alkyl halides. These reactions introduce alkyl substituents on the nitrogen atom.

Diazotization and Subsequent Reactions

The diazotization of the amino group on the pyridine ring, followed by subsequent reactions, provides a powerful method for introducing a wide range of substituents. The reaction involves treating the aminopyridine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. masterorganicchemistry.com

However, pyridinediazonium salts are often less stable than their arene counterparts. tpu.ru For aminopyridines bearing strong electron-withdrawing groups like a nitro group, diazotization can be challenging under standard aqueous conditions. tpu.ru

Once formed, the diazonium group is an excellent leaving group (N₂) and can be replaced by various nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. masterorganicchemistry.comorganic-chemistry.org This allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities. For example, diazotization of 2-amino-3-nitropyridine followed by treatment with an iodide source can yield 2-iodo-3-nitropyridine (B1600184). google.comgoogle.com

Condensation Reactions for Schiff Base Formation

The primary amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netscispace.comdergipark.org.tr This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. scispace.com The formation of the resulting C=N double bond, or azomethine group, is a reversible process and is often catalyzed by acids or bases, or driven by the removal of water. scispace.com

Schiff bases are a significant class of organic compounds with a wide range of applications, including as intermediates in organic synthesis and as ligands in coordination chemistry. scispace.comekb.eg The stability of the resulting Schiff base can be influenced by the nature of the carbonyl compound used; for instance, those derived from aromatic aldehydes tend to be more stable than their aliphatic counterparts. researchgate.net

The general reaction for the formation of a Schiff base from this compound can be represented as follows:

R1R2C=O + H2N-C5H2IN(NO2) → R1R2C=N-C5H2IN(NO2) + H2O

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

Modifications of the Nitro Group

The nitro group of this compound is a key site for chemical modification, offering pathways to further functionalize the pyridine ring.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amino group is a fundamental and widely utilized transformation in organic synthesis. sci-hub.stresearchgate.net This conversion is critical as it introduces a new nucleophilic center, opening up a plethora of possibilities for further derivatization. A variety of reducing agents and methods can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule to ensure chemoselectivity. sci-hub.stresearchgate.net

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2), and metal-based reductions using reagents such as iron in acidic media, tin(II) chloride, or sodium hydrosulfite. wikipedia.orgmdpi.com For instance, the reduction of a nitro group can be achieved using sodium dithionite (B78146) (Na2S2O4). nih.gov Another method involves the use of hydroiodic acid (HI), which is effective for reducing nitro groups to amines. mdpi.com

The resulting diamino-iodopyridine is a valuable intermediate for the synthesis of fused heterocyclic systems.

Nitro Group Migration Studies

Nitro group migration is a phenomenon that has been observed in certain reactions involving nitropyridine derivatives. clockss.org While not a direct synthetic strategy for this compound itself, understanding the potential for such rearrangements is crucial for predicting reaction outcomes. Studies on related compounds, such as 3-bromo-4-nitropyridine, have shown that the nitro group can migrate to an adjacent position on the pyridine ring under specific conditions, particularly in the presence of amines in polar aprotic solvents. clockss.org This type of migration can compete with the expected nucleophilic aromatic substitution, leading to a mixture of products. clockss.org The mechanism of this migration can be complex and may involve intermediates such as a researchgate.netnbuv.gov.ua sigmatropic shift. ntnu.no

Multi-Component Reactions and Scaffold Construction

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. frontiersin.orgresearchgate.net This approach is highly efficient, atom-economical, and allows for the rapid generation of molecular diversity. frontiersin.org this compound and its derivatives are valuable building blocks in MCRs for the synthesis of various heterocyclic scaffolds. acs.orgbeilstein-journals.org

Access to Nitrogen-Enriched Heterocyclic Scaffolds

The reactive sites on this compound and its derivatives make it an ideal candidate for participating in MCRs to generate nitrogen-enriched heterocyclic scaffolds. acs.orgresearchgate.net These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. uou.ac.in For example, derivatives of this compound can be employed in reactions that construct fused ring systems containing multiple nitrogen atoms, such as triazolopyridines. acs.org The ability to introduce multiple points of diversity in a single reaction step makes MCRs a highly attractive strategy for library synthesis in drug discovery. frontiersin.org

Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolo[2,3-c]pyridines, Imidazo[4,5-c]pyridines)

The derivatized forms of this compound serve as key precursors for the synthesis of various fused heterocyclic systems.

Pyrrolo[2,3-c]pyridines: The synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) framework can be achieved through various strategies. nbuv.gov.uaresearchgate.net One common method is the Bartoli reaction, which involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent. nbuv.gov.uaresearchgate.net While this is a general approach, specific derivatives of this compound can be tailored for cyclization reactions to form the pyrrole (B145914) ring fused to the pyridine core. ajol.infobeilstein-journals.org

Imidazo[4,5-c]pyridines: The synthesis of imidazo[4,5-c]pyridines often involves the initial reduction of the nitro group of a 2-amino-3-nitropyridine derivative to form a 2,3-diaminopyridine (B105623) intermediate. nih.govnih.gov This diamine can then undergo cyclization with a suitable one-carbon synthon, such as an aldehyde or orthoformate, to construct the imidazole (B134444) ring. nih.govnih.gov For instance, a 2-amino-3-nitropyridine precursor can be reacted with an aldehyde in the presence of a reducing agent like sodium dithionite (Na2S2O4) in a one-pot reaction to afford the imidazo[4,5-b]pyridine scaffold. nih.gov This tandem reaction involves the in-situ reduction of the nitro group followed by condensation and cyclization. nih.gov

Nucleophilic Dearomatization Strategies of Pyridines

The dearomatization of pyridines represents a significant transformation in organic synthesis, converting flat, aromatic structures into three-dimensional, alicyclic frameworks. nih.gov These resulting partially or fully saturated nitrogen heterocycles are crucial components of many pharmaceuticals and natural products. nih.gov However, the inherent stability of the pyridine ring makes dearomatization a thermodynamically challenging process. nih.gov Overcoming this energy barrier typically requires strategies that couple the dearomatization event with the formation of a strong, irreversible carbon-carbon, carbon-hydrogen, or carbon-heteroatom bond. nih.gov

Nucleophilic dearomatization, in particular, is a powerful method for constructing complex hydropyridine and piperidine scaffolds. mdpi.com This approach generally involves the addition of a nucleophile to the pyridine ring, leading to a 1,2- or 1,4-functionalized dihydropyridine (B1217469). acs.orgnih.gov To render the electron-deficient pyridine nucleus sufficiently electrophilic for nucleophilic attack, functionalization of the pyridine nitrogen to form a pyridinium (B92312) ion is a common prerequisite. mdpi.com

Transition metal catalysis has emerged as a key strategy to facilitate the dearomatization of pyridines under milder conditions. acs.org Copper-catalyzed protocols, in particular, have gained significant attention due to the low cost, abundance, and environmentally benign nature of copper. acs.org For instance, a chiral copper hydride complex can catalyze the C-C bond-forming dearomatization of pyridines with aromatic olefins in the presence of a silane (B1218182) hydride source, yielding enantiomerically enriched 1,4-dihydropyridines. acs.orgnih.gov

Another approach involves the use of organocatalysis. researchgate.net Chiral enamines, for example, can be used to catalyze the asymmetric dearomative addition of aldehydes to activated N-alkylpyridinium salts, affording optically active 1,4-dihydropyridines with high regioselectivity and stereocontrol. researchgate.net

The reactivity of the pyridine ring can also be enhanced by the introduction of electron-withdrawing groups. For instance, dinitropyridines can act as 2π-electron components in (3 + 2) cycloaddition reactions with azomethine ylides, leading to highly functionalized polycyclic structures. nih.gov

A plausible mechanism for a copper-catalyzed dearomatization reaction involves the activation of the pyridine through the formation of a complex with the copper salt. acs.orgnih.gov Concurrently, a catalytically active copper-hydride species is formed, which then generates an organocopper nucleophile. acs.orgnih.gov The activated pyridine complex then undergoes nucleophilic dearomatization with this organocopper intermediate to yield a dihydropyridine product. acs.orgnih.gov

Regioselective Functionalization of Pyridine Ring

The regioselective functionalization of the pyridine ring is a critical aspect of synthesizing specifically substituted pyridine derivatives, which are valuable in medicinal chemistry and materials science. nih.govnih.gov The inherent electronic properties of the pyridine ring often direct functionalization to specific positions, but achieving alternative regioselectivities can be challenging. nih.gov

One strategy to control regioselectivity is through the use of directing groups. However, recent advancements have focused on directing-group-free methods. For example, a temporary conversion of pyridines into electron-rich intermediates, followed by regioselective electrophilic functionalization, has been developed for meta-C-H functionalization. nih.gov This can be achieved through a dearomatization-rearomatization sequence involving oxazino-pyridine intermediates. nih.gov

For C4-alkylation of pyridines, a significant challenge has been to avoid mixtures of regioisomers. nih.gov A recently developed method utilizes a simple maleate-derived blocking group that directs Minisci-type decarboxylative alkylation specifically to the C4 position. nih.gov This approach is operationally simple and scalable. nih.gov

The electronic character of the C–H bonds and the heteroarene ring itself can also be exploited to achieve high regioselectivity. nih.gov For electron-deficient pyridines containing substituents like nitro, cyano, or halogen groups, direct C–H arylation can be achieved with predictable regioselectivity. nih.gov For example, 3-substituted pyridines typically undergo C4-arylation. nih.gov The regioselectivity in these reactions can be rationalized by considering electronic effects, such as the repulsion between the nitrogen lone pair and the polarized C-Pd bond at the C2/C6 positions, and the acidity of the C–H bond, in combination with steric effects. nih.gov

In the context of this compound, the substituents on the pyridine ring significantly influence its reactivity and the regioselectivity of further functionalization. The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic attack. mdpi.comnih.gov The amino group, being an electron-donating group, and the iodo group also direct the position of subsequent reactions. For instance, in reactions of 2-methyl-3-nitropyridines with thiols, the 3-nitro group is selectively substituted. nih.gov

The synthesis of functionalized pyridines can also be achieved through halogen-metal exchange reactions. For instance, a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine (B18299) derivative allows for a highly regioselective bromine-magnesium exchange at the 3-position. rsc.org The resulting pyridylmagnesium reagent can then react with various electrophiles. rsc.org

Below is a table summarizing some regioselective functionalization reactions of substituted pyridines:

| Starting Material | Reagents and Conditions | Product | Regioselectivity | Ref. |

| Pyridine | Maleic acid derived blocking group, Minisci-type decarboxylative alkylation | C4-alkylated pyridine | C4 | nih.gov |

| 3-Nitropyridine | Pd(OAc)₂, P(n-Bu)Ad₂, Cs₂CO₃, PivOH, Toluene | C4-arylated pyridine | C4 | nih.gov |

| 3,5-Dibromo-2-tosyloxypyridine | iso-PrMgCl·LiCl, then electrophile | 3-Functionalized pyridine | C3 | rsc.org |

| 2-Methyl-3-nitro-5-chloropyridine | Thiols, K₂CO₃, DMF | 2-Methyl-3-thio-5-chloropyridine | C3 | nih.gov |

| Pyridine | Dimethyl acetylenedicarboxylate, methyl pyruvate, then TBN, TEMPO, O₂, then HCl | meta-Nitropyridine | meta | acs.org |

Table 1. Examples of Regioselective Functionalization of Pyridines.

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 5 Iodo 3 Nitropyridine and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique has been pivotal in understanding the structural nuances of 2-amino-5-iodo-3-nitropyridine and its analogues.

SCXRD analysis reveals the precise bond lengths, bond angles, and torsional angles that define the molecular structure of this compound. In a comparative structural study of 2-amino-3-nitro-5-halopyridines (where halo = Cl, Br, I), the molecular conformation is shown to be nearly planar. researchgate.net The pyridine (B92270) ring, along with the amino and nitro substituents, forms a relatively flat structure. This planarity is a common feature in many pyridine derivatives.

In the related compound, 2-iodo-3-nitropyridine (B1600184), which lacks the amino group, the nitro group is observed to be tilted with respect to the pyridine ring by approximately 34.6°. nih.govpsu.eduiucr.org The iodine atom and the nitrogen atom of the nitro group are slightly displaced on opposite sides of the pyridine ring plane. nih.govpsu.eduiucr.org While the specific parameters for this compound may vary due to the electronic influence of the amino group, the general conformational features, such as the non-coplanarity of the nitro group, are expected to be similar.

The arrangement of molecules within the crystal lattice, or crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces are crucial in stabilizing the crystal structure and influencing its physical properties.

In the crystalline state, this compound molecules are organized into one-dimensional ribbons. These ribbons are constructed from alternating N-H⋯O and N-H⋯N hydrogen bonds. Specifically, the amino group acts as a hydrogen bond donor to both an oxygen atom of the nitro group of one adjacent molecule and the pyridine ring nitrogen of another, forming R²₂(12) and R²₂(8) dimeric rings, respectively. researchgate.net

In addition to these primary hydrogen bonds, weaker interactions play a significant role. In the case of this compound, weak I⋯I halogen bonding interactions link the adjacent one-dimensional ribbons, extending the structure into a two-dimensional sheet. researchgate.net The shortest intermolecular I⋯I distances in the related compound 3-amino-5-bromo-2-iodopyridine are reported as 4.091 (1) Å and 4.098 (1) Å, which are on the edge of what is considered a significant halogen bond. iucr.org In contrast, the simpler molecule 2-iodo-3-nitropyridine exhibits intermolecular C—H⋯N hydrogen bonds that link molecules into one-dimensional chains. nih.goviucr.orgresearchgate.net

The following table summarizes the key intermolecular interactions observed in the crystal structure of this compound and related compounds.

| Interaction Type | Donor | Acceptor | Description | Reference |

| N—H⋯O Hydrogen Bond | Amino Group (N-H) | Nitro Group (O) | Forms R²₂(12) dimeric rings, creating 1D ribbons. | researchgate.net |

| N—H⋯N Hydrogen Bond | Amino Group (N-H) | Pyridine Ring (N) | Forms R²₂(8) dimeric rings, contributing to 1D ribbons. | researchgate.net |

| Halogen Bond | Iodine (I) | Iodine (I) | Weak I⋯I interactions link adjacent ribbons into 2D sheets. | researchgate.net |

| C—H⋯N Hydrogen Bond | Ring C-H | Pyridine Ring (N) | Links molecules into 1D chains in 2-iodo-3-nitropyridine. | nih.goviucr.orgresearchgate.net |

The mechanical properties of molecular crystals, such as their ability to bend or deform elastically, are intrinsically linked to their crystal packing and intermolecular interactions. A comparative study of 2-amino-3-nitro-5-halopyridines (halo = Cl, Br, I) has shown that these crystals exhibit intriguing mechanical responses. researchgate.net

The study revealed that the capacity for mechanical bending increases significantly with the size of the halogen atom, following the order Cl ≪ Br < I. researchgate.net The exceptional bending ability of this compound crystals is attributed to their specific layered structure. The two-dimensional sheets formed by hydrogen bonds and I⋯I interactions are held together by very weak forces, allowing layers to slip past one another without fracturing the crystal. Energy framework calculations confirm this trend, indicating that the architecture of the iodo-derivative is most conducive to accommodating mechanical stress through bending. researchgate.net

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study in materials and pharmaceutical sciences, as different polymorphs can have vastly different physical properties. The aminonitropyridine family of compounds is well-known for exhibiting polymorphism. For instance, two new polymorphs of 2-amino-3-nitropyridine (B1266227) have been identified, stabilized by a combination of hydrogen bonds and other intermolecular forces. rsc.org Similarly, 2-amino-5-nitropyridinium bromide can crystallize in both acentric (P2₁) and centric (P2₁/a) space groups, demonstrating polymorphism. psu.edu

Furthermore, aminonitropyridines are excellent candidates for co-crystallization, a technique used to engineer crystal structures and modify properties by combining two or more different molecules in the same lattice. Co-crystals of 2-amino-5-nitropyridine (B18323) have been successfully prepared with various partners, such as barbituric acid and phenylthioacetic acid. asianpubs.orgresearchgate.net These studies show that intermolecular hydrogen bonds, including N–H⋯O, O–H⋯N, and N–H⋯N interactions, are the primary drivers for the formation of these co-crystals, creating robust supramolecular synthons. asianpubs.orgresearchgate.netresearchgate.net While specific studies on the polymorphism or co-crystallization of this compound are not widely reported, the behavior of its close analogues suggests a high potential for forming novel polymorphic and co-crystal structures.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its primary functional groups: the amino (-NH₂), nitro (-NO₂), and the substituted pyridine ring. By comparing with spectra of similar compounds like 2-amino-3-nitropyridine najah.edu, 2-amino-3-bromo-5-nitropyridine (B103754) researchgate.net, and 2-amino-5-nitropyridine derivatives researchgate.net, the characteristic vibrational modes can be assigned.

The key functional group vibrations are summarized in the table below:

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 | researchgate.netlibretexts.org |

| Scissoring (Bending) | ~1600 | najah.edu | |

| Nitro (-NO₂) | Asymmetric Stretching | 1590 - 1660 | najah.edu |

| Symmetric Stretching | 1310 - 1380 | najah.edu | |

| Scissoring (Bending) | ~840 | najah.edu | |

| Aromatic Ring | C-H Stretching | 3000 - 3200 | researchgate.net |

| C=C & C=N Stretching | 1400 - 1600 | researchgate.net |

The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. libretexts.org The nitro group presents two strong, characteristic stretching bands: an asymmetric stretch usually found at higher wavenumbers (around 1593 cm⁻¹ in 2-amino-3-nitropyridine) and a symmetric stretch at lower wavenumbers (around 1310 cm⁻¹ in the same compound). najah.edu The various stretching and bending vibrations of the C-H, C=C, and C=N bonds within the pyridine ring appear in the fingerprint region (below 1600 cm⁻¹), confirming the presence of the aromatic core. These assignments, supported by theoretical DFT calculations on related molecules, provide a reliable method for confirming the molecular identity and probing the electronic environment of the functional groups in this compound. najah.eduresearchgate.net

Raman Spectroscopy (e.g., Surface-Enhanced Raman Scattering)

Raman spectroscopy provides significant insights into the vibrational modes of this compound and its derivatives. For the related compound, 2-amino-5-iodopyridine, Fourier transform (FT) Raman spectra have been recorded from solid-phase samples. nih.gov Theoretical calculations using methods like Hartree-Fock and Density Functional Theory (DFT) have been employed to calculate harmonic vibrational frequencies, which show good agreement with experimental data. nih.gov A detailed interpretation of the Raman spectrum, based on the potential energy distribution, has been reported. nih.gov

For other derivatives such as 2-amino-3-bromo-5-nitropyridine and 2-adamantylamino-5-nitropyridine, FT-Raman spectroscopy has also been a key characterization technique. researchgate.netresearchgate.net The spectra of 2-adamantylamino-5-nitropyridine, a material used for laser Raman converters, have been analyzed with the support of DFT calculations, and the observed lines in the stimulated Raman spectrum were assigned to specific molecular vibrations. researchgate.net

Surface-Enhanced Raman Scattering (SERS) has proven to be a powerful tool for studying these compounds at very low concentrations. frontiersin.org The SERS spectra of 2-amino-5-nitropyridine (ANP) adsorbed on colloidal silver triangular nanoplates have been investigated. researchgate.net This technique relies on the enhancement of the Raman signal due to the electromagnetic interaction between the light, the molecule, and the metallic nanostructure, often referred to as plasmon resonance. mdpi.com Studies have shown that the SERS enhancement is dependent on the size of the silver nanoplates, indicating an optimal size for maximum signal enhancement. researchgate.net The SERS technique is sensitive enough to enable single-molecule detection. aps.org

The adsorption behavior of molecules like merocyanine (B1260669) dye, which has structural similarities, on silver-coated films has been studied using wavelength-dependent SERS. frontiersin.org For the analysis of 5-fluorouracil (B62378) on gold clusters, theoretical calculations have shown that N-H and C=O stretching vibrations are pivotal in the SERS phenomenon. frontiersin.org

Table 1: Selected Raman Data for 2-Amino-5-nitropyridine and Derivatives

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-5-iodopyridine | FT-Raman | Good agreement between experimental and scaled theoretical wavenumbers. | nih.gov |

| 2-Amino-5-nitropyridine (ANP) | SERS | SERS enhancement is dependent on the size of silver nanoplates; optimum size exists for maximum enhancement. | researchgate.net |

| 2-Adamantylamino-5-nitropyridine | Polarized FT-Raman | Assignment of IR and Raman bands based on DFT calculations. | researchgate.net |

| 2-Amino-3-bromo-5-nitropyridine | FT-Raman | Used for spectroscopic characterization. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the molecular structure of this compound and its derivatives by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy is used to analyze the proton environments within the molecule. The chemical shifts in the ¹H NMR spectrum of N-substituted 2-amino-3-nitropyridines and 2-amino-5-nitropyridines have been interpreted based on established chemical shift rules for substituted pyridines and by comparing spectra with similar compounds. researchgate.net For the derivative 3-amino-5-bromo-2-iodopyridine, the ¹H NMR spectrum in DMSO-d₆ shows signals at δ 5.65 (s, 2H), 7.16 (d, J = 2.27 Hz, 1H), and 7.67 (d, J = 2.01 Hz, 1H). iucr.org Another derivative, 5-[6-(Trifluoromethyl)pyridin-3-yl]-2-amino-3-nitropyridine, has been characterized by ¹H NMR in conjunction with other techniques. dur.ac.uk

Table 2: ¹H NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| 3-Amino-5-bromo-2-iodopyridine | DMSO-d₆ | 5.65 (s, 2H), 7.16 (d, J=2.27 Hz, 1H), 7.67 (d, J=2.01 Hz, 1H) | iucr.org |

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. For 3-amino-5-bromo-2-iodopyridine, the ¹³C NMR spectrum recorded in DMSO-d₆ shows peaks at δ 106.10, 120.01, 120.92, 137.97, and 147.68 ppm. iucr.org The ¹³C NMR spectrum for 2-amino-5-bromo-3-nitropyridine (B172296) is also available. nih.gov The chemical shifts in ¹³C NMR are typically referenced to the residual solvent signals, such as CDCl₃ at δ 77.16 ppm or (CD₃)₂SO at δ 39.52 ppm. rsc.org

Table 3: ¹³C NMR Data for a Derivative of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|

Boron-11 NMR (¹¹B NMR) is a specialized technique used to characterize borate (B1201080) derivatives. The ¹¹B NMR spectrum of a 2-amino-5-nitropyridine pentaborate salt in D₂O displays three distinct peaks. researchgate.net A peak at 19.39 ppm is attributed to trigonal free boric acid, a signal at 12.77 ppm corresponds to a triborate structure, and a peak at 1.16 ppm indicates the tetrahedral center of a pentaborate structure. researchgate.net These results are consistent with previous literature on borate species in aqueous solutions. researchgate.netresearchgate.net The chemical shifts in ¹¹B NMR are influenced by the coordination of the boron atom; tricoordinate boranes resonate at higher fields when bonded to oxygen due to strong pi-donation from the oxygen. sdsu.edu The formation of tetrahedral 'ate' complexes upon coordination with a Lewis base significantly alters the chemical shift. rsc.org

Table 4: ¹¹B NMR Data for 2-Amino-5-nitropyridine Pentaborate Salt

| Species | Chemical Shift (δ, ppm) | Attribution | Reference |

|---|---|---|---|

| Trigonal free boric acid | 19.39 | B(OH)₃ | researchgate.net |

| Triborate structure | 12.77 | B₃O₃(OH)₄⁻ | researchgate.netresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the parent compound and its derivatives. The NIST Chemistry WebBook lists mass spectrometry data (electron ionization) for 2-amino-5-nitropyridine (C₅H₅N₃O₂, molecular weight: 139.1121). nist.govnist.gov For the derivative 2-amino-5-bromo-3-nitropyridine, mass spectrometry data reveals a molecular ion peak at m/z 217 and another significant peak at m/z 219, corresponding to the bromine isotopes. nih.gov

Table 5: Mass Spectrometry Data for a Derivative of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values | Reference |

|---|---|---|---|---|

| 2-Amino-5-nitropyridine | C₅H₅N₃O₂ | 139.11 | - | nist.gov |

| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | 217, 219 | nih.gov |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is utilized to investigate the electronic transitions within the molecule. The UV-Vis spectrum of an aqueous solution of 2-amino-5-nitropyridine (ANP) has been recorded. researchgate.net The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu For the single crystal of 2-amino-5-nitropyridinium chloride (2A5NPCl), the UV-vis-NIR spectrum was used to determine its optical properties, including the UV cut-off wavelength. researchgate.net Similarly, studies on 2-amino-5-nitropyridinium trifluoroacetate (B77799) single crystals show a cut-off edge at 419 nm and high optical transmittance in the visible and near-infrared regions. researchgate.net The UV-Vis spectrum of 2-amino-3,5-dibromopyridine (B40352) shows a broad absorption band at 255 nm. bas.bg These electronic transitions are sensitive to the molecular structure and the presence of various functional groups.

Table 6: UV-Visible Spectroscopy Data for 2-Amino-5-nitropyridine and Derivatives

| Compound | Key Findings | Reference |

|---|---|---|

| 2-Amino-5-nitropyridine (ANP) | UV-Vis spectrum recorded in aqueous solution. | researchgate.net |

| 2-Amino-5-nitropyridinium chloride (2A5NPCl) | Optical properties including UV cut-off wavelength determined. | researchgate.net |

| 2-Amino-5-nitropyridinium trifluoroacetate | Cut-off edge at 419 nm; >70% optical transmittance. | researchgate.net |

Table 7: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-5-iodopyridine |

| 2-Amino-3-bromo-5-nitropyridine |

| 2-Adamantylamino-5-nitropyridine |

| 2-Amino-5-nitropyridine (ANP) |

| Merocyanine |

| 5-Fluorouracil |

| 3-Amino-5-bromo-2-iodopyridine |

| 5-[6-(Trifluoromethyl)pyridin-3-yl]-2-amino-3-nitropyridine |

| 2-Iodo-3-methoxy-6-nitropyridine |

| 2-Amino-5-bromo-3-nitropyridine |

| 2-Amino-5-nitropyridine pentaborate |

| 2-Amino-5-nitropyridinium chloride (2A5NPCl) |

| 2-Amino-5-nitropyridinium trifluoroacetate |

| 2-Amino-3,5-dibromopyridine |

Theoretical and Computational Studies on 2 Amino 5 Iodo 3 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules from first principles, offering deep insights into structure, stability, and reactivity. unipd.it

Density Functional Theory (DFT) and Ab-initio (MP2) Methods

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful quantum chemical methods used to investigate molecular systems. najah.edu DFT, particularly with hybrid functionals like B3LYP, is praised for its balance of computational cost and accuracy in predicting electronic properties. najah.eduresearchgate.net The MP2 method, an ab-initio approach, improves upon the Hartree-Fock method by including electron correlation effects, which is crucial for accurately describing intermolecular interactions and detailed structural parameters. najah.eduresearchgate.net

For related aminonitropyridines, these methods, often paired with basis sets like 6-311++G(d,p), have been successfully employed to calculate optimized geometries, vibrational frequencies, and electronic properties. najah.eduresearchgate.net These calculations are vital for understanding the influence of substituents—like the amino, nitro, and iodo groups—on the pyridine (B92270) ring's electronic structure. nih.gov

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable structure. najah.edu For substituted pyridines, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles.

In a study on 2-amino-3-nitropyridine (B1266227) (ANP), both DFT (B3LYP) and MP2 methods were used to compute its structural parameters. najah.eduresearchgate.net The results were found to be in good agreement with experimental data from X-ray crystallography, confirming the reliability of these computational approaches. najah.eduresearchgate.net A key finding for ANP was the planarity of the molecule, stabilized by an intramolecular hydrogen bond between the amino and nitro groups. sapub.org For 2-amino-5-iodo-3-nitropyridine, a similar computational analysis would be expected to reveal the precise orientation of the nitro and amino groups and the steric influence of the large iodine atom on the pyridine ring geometry. This would involve optimizing the structure to find the most stable conformation, considering the rotational freedom of the amino and nitro groups.

Below is a representative table showing the kind of data generated from geometrical optimization, using published values for the closely related 2-amino-3-nitropyridine.

Table 1: Exemplary Geometrical Parameters from Computational Studies on 2-Amino-3-nitropyridine. Note: This data is for a related compound and serves as an illustration.

| Parameter | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) | Experimental (X-ray) |

|---|---|---|---|

| C2-N1 (Å) | 1.361 | 1.365 | 1.355 |

| C3-N(NO₂) (Å) | 1.446 | 1.451 | 1.449 |

| C2-N(NH₂) (Å) | 1.353 | 1.353 | 1.341 |

| N1-C2-C3 (°) | 120.3 | 120.1 | 120.4 |

| C2-C3-N(NO₂) (°) | 122.1 | 122.2 | 121.9 |

Source: Adapted from structural and theoretical studies on 2-amino-3-nitropyridine. najah.edu

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. acs.org By calculating the harmonic frequencies, researchers can assign the observed spectral bands to specific vibrational modes, such as stretching, bending, or torsional motions of the functional groups. najah.edu

For instance, studies on 2-amino-3-nitropyridine and 2-amino-3-bromo-5-nitropyridine (B103754) have successfully simulated their IR spectra using DFT calculations. najah.eduresearchgate.net The assignments are made based on the Potential Energy Distribution (PED). Such analyses for this compound would help identify characteristic frequencies for the C-I, C-NO₂, and C-NH₂ vibrations, providing a theoretical fingerprint of the molecule.

Table 2: Illustrative Vibrational Frequencies for Functional Groups in a Substituted Nitropyridine. Note: This table provides a conceptual example of vibrational assignments.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~3400-3500 | Amino group symmetric/asymmetric stretching |

| ν(C-H) | ~3100-3200 | Aromatic C-H stretching |

| νₐ(NO₂) | ~1550-1600 | Nitro group asymmetric stretching |

| νₛ(NO₂) | ~1340-1380 | Nitro group symmetric stretching |

| δ(NH₂) | ~1620-1650 | Amino group scissoring (bending) |

| ν(C-I) | ~500-600 | Carbon-Iodine stretching |

Frequencies are generalized from studies on various nitropyridines. najah.eduresearchgate.net

NMR Chemical Shift Predictions (e.g., GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. najah.eduresearchgate.net These calculations provide valuable data for confirming molecular structures by comparing theoretical shifts with experimental NMR spectra. researchgate.net

Theoretical NMR shifts for 2-amino-3-nitropyridine have been calculated using the GIAO method with DFT, often including a solvent model (like IEF-PCM) to better mimic experimental conditions. najah.eduresearchgate.net A similar study on this compound would predict the chemical shifts for its hydrogen and carbon atoms, accounting for the electronic effects of the iodo, nitro, and amino substituents.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are key to understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and that charge transfer is more likely to occur within the molecule, which is a characteristic feature of many non-linear optical (NLO) materials. najah.eduresearchgate.net

In computational studies of related compounds like 2-amino-3-nitropyridine and 2-amino-3-bromo-5-nitropyridine, the HOMO is typically localized over the amino group and the pyridine ring, while the LUMO is concentrated around the electron-withdrawing nitro group. najah.eduresearchgate.net This distribution indicates that an electronic transition would involve a charge transfer from the amino group/ring to the nitro group. A similar charge transfer character would be expected for this compound.

Table 3: Representative Frontier Molecular Orbital Data. Note: This data is conceptual, based on findings for similar nitropyridine derivatives.

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| E(HOMO) | ~ -6.5 to -7.0 | Electron-donating ability |

| E(LUMO) | ~ -2.5 to -3.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.0 | Indicates chemical reactivity and charge transfer potential |

Values are generalized from studies on various aminonitropyridines. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

The key intramolecular interactions in this compound are expected to be the donor-acceptor interactions between the lone pair orbitals of the amino group (donors) and the anti-bonding orbitals of the nitro group and the pyridine ring (acceptors). The stabilization energy, E(2), associated with these interactions quantifies their strength.

A significant interaction is anticipated between the lone pair of the amino nitrogen (LP(N)) and the π* anti-bonding orbitals of the adjacent C-C and C-N bonds within the pyridine ring, leading to electron delocalization and stabilization of the molecule. Furthermore, the presence of the electron-withdrawing nitro group introduces strong intramolecular charge transfer. The lone pairs on the oxygen atoms of the nitro group can act as donors, interacting with the σ* anti-bonding orbitals of neighboring bonds.

A critical feature in molecules like 2-amino-3-nitropyridine is the formation of an intramolecular hydrogen bond between the amino group and one of the oxygen atoms of the nitro group. This interaction, which can be characterized by an E(2) value, creates a secondary six-membered ring, enhancing the planarity and stability of the molecule. This chelation effect hinders intermolecular hydrogen bond formation.

Table 1: Inferred NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | Inferred E(2) (kcal/mol) | Interaction Type |

| LP (N of NH2) | π* (C-C of ring) | High | π-delocalization |

| LP (N of NH2) | π* (C-N of ring) | Moderate | π-delocalization |

| LP (O of NO2) | σ* (N-C of ring) | Low | Hyperconjugation |

| N-H (of NH2) | LP (O of NO2) | High | Intramolecular Hydrogen Bond |

Note: The E(2) values are qualitative inferences based on studies of analogous compounds.

Global Reactivity Parameters

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's reactivity and stability. For this compound, these parameters can be estimated based on calculations performed on similar molecules like 2-amino-3-bromo-5-nitropyridine.

The HOMO is primarily localized on the amino group and the pyridine ring, indicating these are the sites susceptible to electrophilic attack. The LUMO is expected to be centered on the nitro group and the pyridine ring, the regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher reactivity.

Other important global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released upon adding an electron (A ≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2). A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). A higher value suggests greater reactivity.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I+A)/2).

Chemical Potential (μ): The escaping tendency of electrons (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ²/2η).

Table 2: Inferred Global Reactivity Parameters for this compound

| Parameter | Formula | Inferred Value (eV) - Gas Phase | Inferred Value (eV) - Aqueous Phase |

| EHOMO | - | ~ -6.5 | ~ -6.3 |

| ELUMO | - | ~ -2.5 | ~ -2.7 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 | ~ 3.6 |

| Ionization Potential (I) | -EHOMO | ~ 6.5 | ~ 6.3 |

| Electron Affinity (A) | -ELUMO | ~ 2.5 | ~ 2.7 |

| Hardness (η) | (I-A)/2 | ~ 2.0 | ~ 1.8 |

| Softness (S) | 1/2η | ~ 0.25 | ~ 0.28 |

| Electronegativity (χ) | (I+A)/2 | ~ 4.5 | ~ 4.5 |

| Chemical Potential (μ) | -χ | ~ -4.5 | ~ -4.5 |

| Electrophilicity Index (ω) | μ²/2η | ~ 5.06 | ~ 5.63 |

Note: These values are estimations based on data for analogous compounds and are expected to vary with the computational method and basis set used.

Intermolecular Interaction Energy Analysis

The interactions between molecules in the solid state determine the crystal packing and macroscopic properties.

Energy Frameworks and Slip Layer Topology in Crystals

Energy framework analysis is a computational method to visualize and quantify the intermolecular interaction energies within a crystal lattice. This approach helps in understanding the packing motifs and the mechanical properties of molecular crystals. While specific energy framework data for this compound is not available, the analysis would typically involve calculating the interaction energies between a central molecule and its neighbors. These energies are then used to construct a framework diagram where the thickness of the cylinders connecting the centroids of interacting molecules is proportional to the interaction energy.

For a molecule like this compound, the energy framework would likely be dominated by hydrogen bonding and π-π stacking interactions. The presence of both a hydrogen bond donor (amino group) and acceptors (nitro group, pyridine nitrogen) suggests a robust network of interactions. The slip layer topology, which describes the arrangement of molecular layers and their propensity to slip past one another, would be influenced by the anisotropy of these intermolecular forces. A layered structure with strong interactions within the layers and weaker interactions between them would be expected.

Hirshfeld Surface Analysis for Quantifying Close Contacts